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Compound of Interest

Compound Name: (5-nitro-1H-pyrazol-3-yl)methanol

Cat. No.: B1418186

An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of (5-nitro-
1H-pyrazol-3-yl)methanol

Abstract

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting
a vast range of pharmacological activities and unique physicochemical properties.[1] The
introduction of a nitro group and a hydroxymethyl substituent onto the pyrazole scaffold, as in
(5-nitro-1H-pyrazol-3-yl)methanol (CsHsNsOs3)[2], creates a molecule with significant potential
for directed intermolecular interactions, which are critical for crystal engineering and
understanding structure-activity relationships (SAR). While the crystal structure of this specific
compound is not yet in the public domain, this guide provides a comprehensive, predictive, and
methodological framework for its determination and analysis. As a Senior Application Scientist,
this document synthesizes established protocols with field-proven insights, explaining the
causality behind experimental choices to empower researchers in their own investigations. We
will detail the synthesis, characterization, single-crystal growth, X-ray diffraction analysis, and
the anticipated supramolecular architecture of the title compound, grounded in authoritative
data from closely related nitropyrazole structures.

Synthesis and Spectroscopic Confirmation

The foundational step in any crystallographic study is the unambiguous synthesis and
purification of the target compound. The presence of impurities can severely hinder or prevent
the growth of high-quality single crystals.
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Proposed Synthesis Protocol

A plausible synthetic route begins with the nitration of a suitable pyrazole precursor. The

following is a proposed two-step protocol based on standard heterocyclic chemistry

transformations.

Step 1: Synthesis of (1H-Pyrazol-3-yl)methanol (This is a commercially available precursor, but

a synthesis is provided for completeness).

To a solution of ethyl 3-pyrazolecarboxylate (1 eq.) in anhydrous tetrahydrofuran (THF)
under a nitrogen atmosphere at 0 °C, slowly add lithium aluminum hydride (LiAlH4) (1.5 eq.).

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring
progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by the sequential addition of water, 15%
NaOH solution, and then more water.

Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.

Dry the combined organic filtrates over anhydrous Naz2SOa, filter, and concentrate under
reduced pressure to yield (1H-Pyrazol-3-yl)methanol.[3]

Step 2: Nitration to (5-nitro-1H-pyrazol-3-yl)methanol

Cool a mixture of fuming nitric acid (3 eg.) and concentrated sulfuric acid (3 eq.) to 0 °C in an
ice-salt bath.

Slowly add (1H-Pyrazol-3-yl)methanol (1 eq.) portion-wise, ensuring the internal temperature
does not exceed 10 °C. The use of a sulfuric acid medium is crucial as it protonates the
pyrazole ring, making it less susceptible to oxidation while facilitating nitration.

After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to
room temperature and stir for an additional 2-3 hours.

Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude
product.
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o Collect the precipitate by vacuum filtration, wash with copious amounts of cold water until the

filtrate is neutral, and dry.

» Recrystallize the crude solid from an ethanol/water mixture to afford pure (5-nitro-1H-

pyrazol-3-yl)methanol.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be

rigorously confirmed.

Technique

Expected Observations

1H NMR (DMSO-ds)

A singlet for the pyrazole C-H proton, a triplet for
the hydroxyl proton (-OH), a doublet for the
methylene protons (-CHz-), and a broad singlet
for the pyrazole N-H proton. The exact chemical
shifts would need to be determined

experimentally.[4]

13C NMR (DMSO-de)

Four distinct carbon signals corresponding to
the two non-equivalent pyrazole ring carbons,
the methylene carbon, and the carbon bearing

the nitro group.

FT-IR (KBr)

Characteristic absorption bands are expected
for O-H stretching (broad, ~3300 cm~1), N-H
stretching (~3100 cm~1), C-H stretching (~2900
cm~1), asymmetric and symmetric N-O
stretching of the nitro group (~1550 cm~* and
~1350 cm™1, respectively), and C=N/C=C
stretching of the pyrazole ring (~1600-1400
cm~1).[5]

Mass Spec. (ESI+)

The protonated molecular ion peak [M+H]*
should be observed at m/z corresponding to the

molecular weight of 143.1 g/mol plus a proton.

[2]
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Single-Crystal Growth: The Art and Science

Growing diffraction-quality single crystals is often the most challenging step. The goal is to
allow molecules to self-assemble slowly and methodically into a perfectly ordered three-
dimensional lattice. The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors
(pyrazole N, nitro O, hydroxyl O) in (5-nitro-1H-pyrazol-3-yl)methanol suggests that solvent
choice will be critical.

Experimental Protocol for Crystallization

Method: Slow Evaporation This technique is straightforward and effective for moderately
soluble compounds. The choice of solvent is paramount; an ideal solvent will dissolve the
compound when warm but not when cold, and it should not be overly volatile.

e Solvent Screening: Begin by testing the solubility of ~5 mg of the purified compound in 0.5
mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, and
mixtures with water).

e Preparation: Prepare a saturated or near-saturated solution of (5-nitro-1H-pyrazol-3-
yl)methanol in a suitable solvent (e.g., methanol or an ethanol/water mixture) by gentle
warming.

o Filtration: Filter the warm solution through a syringe filter (0.22 pm) into a clean, small vial.
This step is critical to remove any particulate matter that could act as unwanted nucleation
sites.

 Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This
allows for slow, controlled evaporation of the solvent.

« |solation: Place the vial in a vibration-free environment at a constant temperature. Crystals
should form over several days to weeks. Once formed, carefully retrieve a suitable crystal
using a loop.
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Caption: Workflow from synthesis to crystal isolation.
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Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of
atoms in a crystal.

Data Collection and Structure Refinement Protocol

» Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and
mounted on a cryoloop.[6]

e Cryo-cooling: The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of
cold nitrogen gas. This is a crucial step that minimizes atomic thermal vibrations, leading to
higher resolution data and protecting the crystal from radiation damage.[1]

» Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker D8
Venture) equipped with an X-ray source (e.g., Mo Ka, A = 0.71073 A) and a detector. A full
sphere of diffraction data is collected by rotating the crystal through a series of angles.

e Structure Solution and Refinement:

[e]

The collected diffraction data is processed to yield a set of structure factors.

o Initial atomic positions are determined using direct methods (e.g., using the SHELXT
program).[6]

o The structural model is then refined against the experimental data using full-matrix least-
squares methods (e.g., using SHELXL).[6] This iterative process adjusts atomic positions,
and displacement parameters until the calculated diffraction pattern best matches the
observed pattern.

o Hydrogen atoms are typically located in the difference Fourier map and refined with
appropriate constraints.
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Caption: The experimental workflow for SC-XRD analysis.

Anticipated Crystallographic Data
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The refined structure would yield a Crystallographic Information File (CIF) containing the

following key parameters.

Parameter Description Anticipated Value/System
Chemical formula C4HsN30s C4HsN30s
Formula weight 143.10 g/mol 143.10

Crystal system

The crystal system (e.qg.,

monoclinic, orthorhombic).

Likely a low-symmetry system
such as monoclinic or
orthorhombic.[6][7]

Space group

The symmetry elements of the

To be determined.

unit cell.
a, b, c(A) The dimensions of the unit cell.  To be determined.
a, B,y (®) The angles of the unit cell. To be determined.
Volume (A3) The volume of the unit cell. To be determined.
. The number of molecules per To be determined.

unit cell.

Density (calculated)

The calculated density of the

crystal.

~1.6 - 1.8 g/cm3 (Typical for

nitropyrazoles).

R1 [ > 20(1)]

The R-factor, a measure of
agreement between the model

and the data.

< 0.05 for a well-refined

structure.

wR: (all data)

The weighted R-factor.

< 0.15 for a good refinement.

Predictive Analysis of the Crystal Structure

Based on the known crystal packing of related nitropyrazoles[6][7][8], we can make

authoritative predictions about the key structural features of (5-nitro-1H-pyrazol-3-

yl)methanol.

Molecular Conformation
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The pyrazole ring is expected to be essentially planar. The primary conformational flexibility will
involve the rotation around the C-C bond of the methanol group and the C-N bond of the nitro
group. The nitro group may be slightly twisted out of the plane of the pyrazole ring to minimize
steric hindrance.

Supramolecular Assembly and Hydrogen Bonding

The supramolecular structure will be dominated by a network of hydrogen bonds. The molecule
contains multiple donors and acceptors, leading to a potentially complex and robust three-
dimensional architecture. Strong hydrogen bonds are known to increase crystal packing
density and thermal stability in energetic materials.[8]
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Donor Acceptor Interaction Type Significance

A classic and highly
probable interaction
forming chains or
Pyrazole N (of another o
Pyrazole N-H N-H---N dimeric synthons, as
molecule) .
commonly observed in
pyrazole crystal

structures.[7]

A strong interaction

that links molecules,
Pyrazole N-H Nitro O N-H---O often seen in nitro-

substituted

heterocycles.[9]

Another strong

possibility, contributing
Pyrazole N-H Hydroxyl O N-H---O ]

to the cohesion of the

crystal lattice.

A very strong and

highly directional

hydrogen bond that
Hydroxyl O-H Pyrazole N O-H--N

would be a key

structure-directing

interaction.

A strong interaction
. that would compete
Hydroxyl O-H Nitro O O-H---O .
with other acceptors

for the hydroxyl donor.

Formation of
Hydroxyl O (of catemeric chains or
Hydroxyl O-H O-H---O ] ]
another molecule) dimers via the alcohol

functionality.
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In addition to these strong interactions, weaker C-H---O and C-H---N hydrogen bonds are also
likely to play a role in stabilizing the overall crystal packing.[7] Furthermore, 1t-11 stacking
interactions between parallel pyrazole rings may occur, further influencing the supramolecular
assembly.[10]

Hirshfeld Surface Analysis

Once a CIF is obtained, Hirshfeld surface analysis would be performed using software like
CrystalExplorer. This powerful tool visualizes intermolecular contacts and quantifies their
relative contributions. For (5-nitro-1H-pyrazol-3-yl)methanol, the 2D fingerprint plots are
expected to show that N---H/H---N and O-:-H/H---O contacts make up the largest percentage of
close interactions, visually confirming the dominance of hydrogen bonding in the crystal
packing, similar to what is observed in 5-(3-nitro-1H-pyrazol-4-yl)tetrazole.[7]

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, crystallization, and
detailed structural elucidation of (5-nitro-1H-pyrazol-3-yl)methanol. By leveraging established
methodologies and predictive insights from analogous structures, researchers are equipped
with the necessary framework to successfully determine and interpret its crystal structure. The
analysis of the molecular conformation and, most importantly, the intricate network of hydrogen
bonds will be crucial for understanding its solid-state properties and for the rational design of
new pharmaceuticals and energetic materials based on the nitropyrazole scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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